Dual Compendial Status vs. Non-Compendial Impurities
Fenofibrate Impurity G (CAS 217636-48-1) is an officially designated impurity in both the European Pharmacopoeia (EP Monograph 1322) and the United States Pharmacopeia (USP Fenofibrate monograph), whereas at least 11 additional known fenofibrate-related impurities lack compendial designation and require independent method validation [1] [2]. The compound is specified in USP system suitability solutions at a defined concentration of 2 µg/mL alongside fenofibrate RS and fenofibric acid RS for chromatographic system qualification [3].
| Evidence Dimension | Compendial designation status |
|---|---|
| Target Compound Data | Official EP Impurity G / USP Related Compound C; specified in EP Monograph 1322; available as EDQM CRS (Catalogue F0048035, Batch 6, 25 mg, €90) and USP RS (Catalog 1269629, 25 mg) |
| Comparator Or Baseline | 11+ known fenofibrate impurities without compendial designation (e.g., impurity 6, impurity 7, impurity 15) |
| Quantified Difference | Target compound has dual compendial status; comparators have zero compendial designations; target is specified at 2 µg/mL in USP system suitability solutions for choline fenofibrate testing |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs for fenofibrate and choline fenofibrate |
Why This Matters
Official compendial designation eliminates the need for independent impurity characterization and method validation, reducing regulatory submission burden and ensuring acceptance by EMA, FDA, and other global health authorities.
- [1] EDQM. FENOFIBRATE IMPURITY G CRS. European Pharmacopoeia Reference Standard, Catalogue F0048035, Batch 6, used in monograph 1322. View Source
- [2] Lacroix PM, Dawson BA, Sears RW, Black DB, Cyr TD, Ethier JC. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. J Pharm Biomed Anal. 1998;18(3):383-402. View Source
- [3] USP. Choline Fenofibrate Monograph, USP 2025. System suitability solution specification: 5 µg/mL USP Fenofibric Acid RS and 2 µg/mL each of USP Fenofibrate RS and USP Fenofibrate Related Compound C RS. View Source
